![molecular formula C21H22N4O3S B4984457 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4984457.png)
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, also known as DMSO-PEG4-amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide has been extensively studied for its potential applications in various fields, including drug delivery, cancer therapy, and bioimaging. Its unique chemical structure allows it to act as a carrier for drugs, enabling targeted delivery to specific cells or tissues. Additionally, N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, its ability to bind to proteins and fluorescent dyes makes it a useful tool for bioimaging studies.
Mechanism of Action
The mechanism of action of N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide is not fully understood. However, it is believed to act by binding to proteins and altering their conformation, leading to changes in their activity. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide has been shown to have a low toxicity profile and is well tolerated in vivo. However, it can cause mild irritation at the site of injection. Additionally, it has been shown to have a short half-life, which may limit its effectiveness as a drug delivery agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide is its ability to act as a carrier for drugs, enabling targeted delivery to specific cells or tissues. Additionally, its ability to bind to proteins and fluorescent dyes makes it a useful tool for bioimaging studies. However, its short half-life and potential for mild irritation at the site of injection may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide. One area of interest is the development of more effective drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide and its potential applications in cancer therapy and bioimaging. Finally, research is needed to optimize the synthesis method and improve the stability of N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide for use in lab experiments.
Synthesis Methods
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideide is synthesized by reacting 4-(bromomethyl)benzenesulfonyl chloride with 2,6-dimethyl-4-aminopyrimidine in the presence of a base. The resulting intermediate is then reacted with 3-phenylpropanoic acid and N-hydroxysuccinimide ester of polyethylene glycol (PEG) to obtain the final product.
properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-14-20(23-16(2)22-15)25-29(27,28)19-11-9-18(10-12-19)24-21(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHBLDDYXEECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)
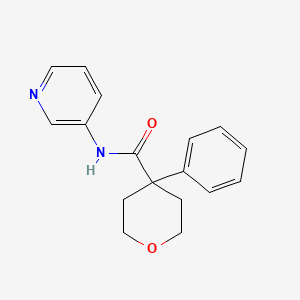
![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
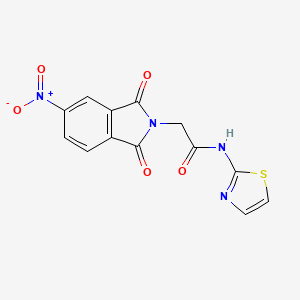
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4984430.png)
![1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)
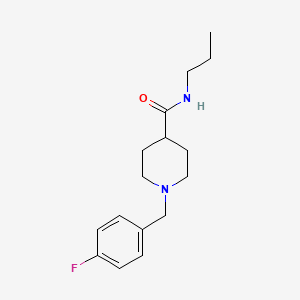
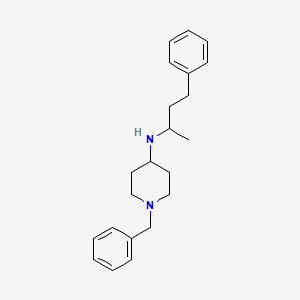
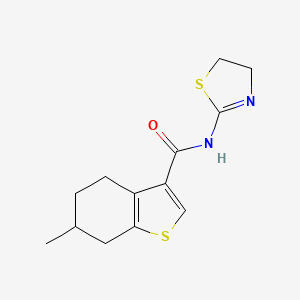
![2-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4984476.png)
